cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Fragment-based drug discovery Ligand efficiency Tropane scaffold minimalism

Researchers needing C3-diversifiable tropane cores often face limited reactivity from ketone or saturated analogues. This conformationally rigid (1R,5S)-8-azabicyclo[3.2.1]octane features: - Exocyclic methylene at C3 enabling olefin-specific transformations (hydroboration, epoxidation, metathesis) - N-Cyclopropylcarbonyl amide for improved metabolic stability vs N-alkyl tropanes - Low MW (191.27 g/mol) ideal for fragment-based CNS discovery Procure as a superior alternative to tropinone or N-Boc analogues.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 2320574-26-1
Cat. No. B2396725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS2320574-26-1
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3CC3
InChIInChI=1S/C12H17NO/c1-8-6-10-4-5-11(7-8)13(10)12(14)9-2-3-9/h9-11H,1-7H2
InChIKeyHEQOBDDZRMMGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone: Procurement-Relevant Chemical Profile


Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 2320574-26-1) is a conformationally rigid, bicyclic tropane derivative bearing an N-cyclopropylcarbonyl amide substituent and a C3-exocyclic methylene group. The molecule has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It belongs to the 8-azabicyclo[3.2.1]octane scaffold family, which is the central core of tropane alkaloids and broadly exploited in medicinal chemistry for its stereochemically defined architecture [1]. The (1R,5S) bridge configuration is conserved from the natural tropane framework, while the combination of the cyclopropyl carbonyl N-substituent and the C3-methylene group distinguishes this compound from simpler tropane building blocks such as tropinone (8-methyl-8-azabicyclo[3.2.1]octane-3-one, CAS 532-24-1) .

Fragment-sized tropane scaffold supports fragment-based screening workflows and structure-guided elaboration
C3 exocyclic methylene provides an olefin handle for diversification via hydroboration, epoxidation, or cross-metathesis
Conformationally rigid (1R,5S)-bicyclic core for CNS target engagement studies and receptor selectivity profiling
N-cyclopropylcarbonyl substituent may support metabolic stability screening within N-acyl tropane series

Why Generic Tropane Scaffolds Cannot Substitute for This N-Cyclopropylcarbonyl Methylene Derivative


The 8-azabicyclo[3.2.1]octane scaffold is widespread among tropane alkaloids and synthetic analogues, yet the specific substitution pattern—N-cyclopropylcarbonyl amide plus C3-exocyclic methylene—confers reactivity and physicochemical properties that differ substantially from common alternatives such as tropinone (C-3 ketone, N-methyl) or 8-Boc-3-methylene-8-azabicyclo[3.2.1]octane. The exocyclic methylene at C3 introduces a reactive olefin handle absent in saturated or ketone-containing tropane analogues, enabling olefin-specific chemistries such as hydroboration, epoxidation, or cross-metathesis that are unattainable with tropinone . Meanwhile, the cyclopropyl carbonyl N-substituent alters both the electronic character of the bridgehead nitrogen and the overall lipophilicity relative to N-methyl or N-Boc analogues, thereby influencing binding affinity in receptor-based screening campaigns . Substituting a generic 8-azabicyclo[3.2.1]octane intermediate for this compound would forfeit both the unique C3 reactivity handle and the specific N-substituent-dependent pharmacological profile, making generic replacement scientifically unsound for structure–activity relationship (SAR) programs.

3-Keto tropane analogues (e.g., CAS 1184918-93-1) lack the C3 olefin handle; alkene-specific diversification cannot be replicated with a ketone at C3
N-Methyl tropane (CAS 529-17-9) differs in lipophilicity and N-substituent-dependent metabolic profile; binding affinity may shift in receptor-based assays
Monocyclic piperidine analogues introduce conformational flexibility and multiple low-energy conformers; receptor selectivity profile may not transfer from the rigid bicyclic scaffold

Quantitative Differentiation Evidence vs. Closest Tropane Analogues


Molecular Weight Reduction vs. Complex Tropane Derivatives for Fragment-Based Screening

Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone (MW = 191.27 g/mol) is substantially smaller than advanced tropane-based lead compounds such as 2-[(1R,3r,5S)-3-({5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid (MW ≈ 651 g/mol), an FXR agonist described in patent literature [1]. This 3.4-fold reduction in molecular weight positions the target compound as a fragment-sized (MW < 250 Da) tropane probe suitable for fragment-based screening and subsequent structure-guided elaboration, whereas the larger biaryl-ether analogue is restricted to late-stage lead optimization campaigns.

Fragment vs Lead MW
Cross-study comparable
191 vs ~651 g/mol 3.4-fold lower MW
Supports fragment-based screening fit; falls within fragment rule-of-three space
Calculated MW comparison; no assay context required
Fragment-based drug discovery Ligand efficiency Tropane scaffold minimalism

Exocyclic Methylene vs. 3-Keto Tropane Analogue: Unique Olefinic Reaction Handle

The target compound bears an exocyclic methylene group (C=CH₂) at the C3 position of the 8-azabicyclo[3.2.1]octane scaffold, as confirmed by its IUPAC name '3-methylidene-8-azabicyclo[3.2.1]octan-8-yl' . In contrast, the structurally related 3-keto analogue 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1184918-93-1; MW = 179.26 g/mol; C₁₁H₁₇NO) carries a ketone (C=O) at the same position . The methylene group enables olefin-specific synthetic transformations—including hydroboration–oxidation, epoxidation, cyclopropanation, and olefin cross-metathesis—that are chemically inaccessible with the ketone analogue, which instead undergoes nucleophilic addition or condensation reactions. This orthogonal reactivity profile directly impacts the downstream diversification strategies available to medicinal chemistry teams during library synthesis.

C3 Reactivity Handle
Data to verify
C=CH₂ (methylene) vs C=O (ketone)
Orthogonal reactivity profiles; olefin chemistry not achievable with ketone analogue
Reactivity inferred from organic chemistry principles; no direct experimental comparison data provided
Building block diversification Olefin functionalization Parallel synthesis

N-Cyclopropylcarbonyl vs. N-Methyl Tropane: Lipophilicity and Metabolic Stability

The target compound features an N-cyclopropylcarbonyl group (cyclopropyl-CO–) attached to the bridgehead nitrogen of the 8-azabicyclo[3.2.1]octane scaffold . The unsubstituted tropane parent (CAS 529-17-9; 8-methyl-8-azabicyclo[3.2.1]octane; C₈H₁₅N; MW = 125.21 g/mol) carries an N-methyl group . Replacing the N-methyl with an N-cyclopropylcarbonyl amide substantially increases lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 log units based on fragment contribution methods for cyclopropane and amide substituents vs. methyl) and introduces amide-based metabolic shielding of the nitrogen lone pair, which reduces N-dealkylation susceptibility by CYP450 enzymes. This class-level inference is consistent with the well-established structure–activity relationship that N-acyl tropane derivatives exhibit improved metabolic stability compared to N-alkyl tropane analogues in pharmacokinetic studies [1].

Lipophilicity Shift
Class-level
ΔlogP ≈ +0.8 to +1.2 (estimated)
May influence permeability and intrinsic clearance in cell-based assays
Fragment-based additive estimate; no direct comparative microsomal stability data available
Lipophilicity modulation Metabolic stability CYP450 resistance

Conformational Rigidity of the Scaffold vs. Monocyclic Piperidine Analogues

The 8-azabicyclo[3.2.1]octane scaffold enforces a rigid, boat-chair conformation of the piperidine ring, fixing the relative spatial orientation of the C3-methylene group and the N-cyclopropylcarbonyl substituent in a defined (1R,5S) configuration [1]. In contrast, monocyclic piperidine analogues (e.g., N-cyclopropylcarbonyl-4-methylenepiperidine) possess a flexible chair conformation allowing ring-flipping and multiple low-energy conformers. This conformational restriction translates into reduced entropic penalties upon receptor binding and potentially improved selectivity profiles, a principle well-established across tropane-based ligand families targeting monoamine transporters, muscarinic receptors, and opioid receptors . While direct binding data for the target compound are not publicly available, the rigid scaffold architecture is a documented advantage of the 8-azabicyclo[3.2.1]octane class over flexible monocyclic congeners .

Conformer Restriction
Class-level
1 conformer (bicyclic) vs ≥4 (monocyclic)
Supports entropic binding studies; reduced conformational penalty may aid target selectivity
Conformational analysis from established scaffold stereochemistry; no experimental binding entropy data for this compound
Conformational restriction Entropic benefit Receptor selectivity

Proven Research Applications and Procurement-Relevant Use Cases


Fragment-Based Screening Libraries Targeting CNS GPCRs and Ion Channels

With a molecular weight of 191.27 g/mol—substantially lower than advanced tropane lead compounds (e.g., FXR agonist at ~651 g/mol) [1]—the target compound is ideally sized for fragment-based drug discovery (FBDD) campaigns. Its rigid (1R,5S)-8-azabicyclo[3.2.1]octane core provides a pre-organized pharmacophoric geometry for CNS-oriented targets including muscarinic acetylcholine receptors, dopamine transporters, and opioid receptors [2]. Procurement for fragment library assembly leverages the scaffold's favorable ligand efficiency starting point for subsequent fragment growth or merging strategies. Note: direct target engagement data for this specific compound are not publicly available; procurement decisions should be based on the scaffold's documented CNS polypharmacology precedent .

C3-Methylene Olefin Functionalization for Parallel Library Synthesis

The exocyclic methylene group at C3 enables olefin-specific transformations—hydroboration–oxidation, epoxidation, cyclopropanation, and cross-metathesis—that are unavailable with the 3-keto analogue 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1184918-93-1) . This orthogonal reactivity makes the target compound the preferred building block when medicinal chemistry workflows require C3 diversification via alkene chemistry. Synthetic protocols for related 3-methylene-8-azabicyclo[3.2.1]octane derivatives confirm the feasibility of such transformations on the scaffold .

Metabolic Stability Screening of N-Acyl Tropane Series

The N-cyclopropylcarbonyl substituent is expected to confer improved metabolic stability relative to N-alkyl tropane analogues, based on the established class-level SAR that N-acyl tropane derivatives resist CYP450-mediated N-dealkylation [2]. Procurement for microsomal or hepatocyte stability panels allows direct comparison against N-methyl tropane (CAS 529-17-9) to quantify the stability advantage, which can guide lead optimization toward analogues with improved pharmacokinetic profiles .

Application
Selection Property
Validation Focus
Fragment-based CNS target screening
Tropane scaffold MW profile within fragment rule-of-three space
Ligand efficiency metrics and elaboration tractability
C3 olefin diversification workflows
Exocyclic methylene reactivity handle at C3
Alkene-specific transformation scope and compatibility
N-acyl metabolic stability studies
N-cyclopropylcarbonyl substituent identity
Microsomal and hepatocyte stability comparison within tropane series
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